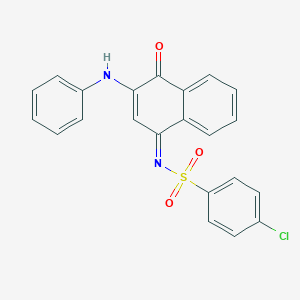
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide, also known as Sulfasalazine, is a synthetic compound that has been used for the treatment of various inflammatory diseases. Its chemical structure consists of a naphthalene ring, an aniline group, and a sulfonamide group.
作用機序
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee works by inhibiting the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and by inhibiting their production, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee is able to reduce inflammation. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee also inhibits the activity of nuclear factor kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the migration of inflammatory cells to sites of inflammation. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has also been shown to have antioxidant properties and to be able to scavenge free radicals.
実験室実験の利点と制限
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for investigating the role of inflammation in various diseases. It is also readily available and relatively inexpensive. However, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee. One area of interest is its potential use in the treatment of cancer. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is ongoing research to investigate its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and there is ongoing research to investigate its potential as a treatment for this condition. Finally, there is ongoing research to develop new analogs of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee with improved solubility and pharmacokinetic properties, which could lead to the development of more effective therapies.
合成法
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminophenol to form 4-chlorobenzenesulfonamide. The resulting compound is then reacted with 1,4-naphthoquinone to form the final product, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide.
科学的研究の応用
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been extensively studied for its anti-inflammatory properties and has been used to treat various inflammatory diseases, including rheumatoid arthritis, ulcerative colitis, and Crohn's disease. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
特性
分子式 |
C22H15ClN2O3S |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H15ClN2O3S/c23-15-10-12-17(13-11-15)29(27,28)25-20-14-21(24-16-6-2-1-3-7-16)22(26)19-9-5-4-8-18(19)20/h1-14,24H/b25-20- |
InChIキー |
CXJJHVTYOUEXOE-QQTULTPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O |
SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)


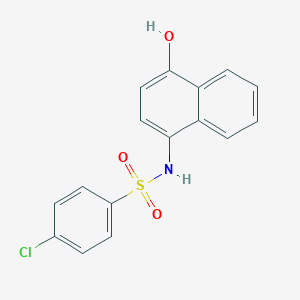
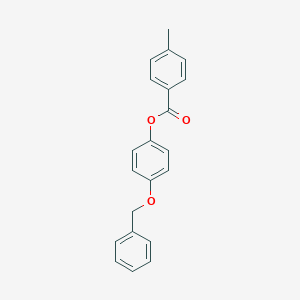
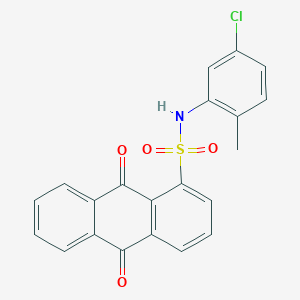
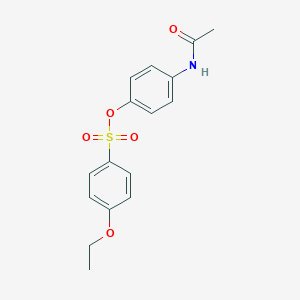
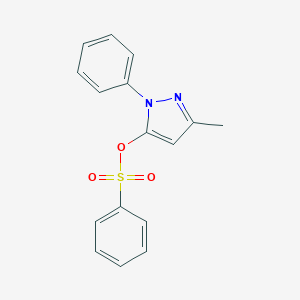
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)

![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)